molecular formula C24H23ClF3N B107563 Xaliproden hydrochloride CAS No. 90494-79-4

Xaliproden hydrochloride

Cat. No.: B107563
CAS No.: 90494-79-4
M. Wt: 417.9 g/mol
InChI Key: WVHBEIJGAINUBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of xaliproden hydrochloride involves several key steps:

    Starting Materials: The synthesis begins with 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethylbenzene.

    Reduction: The initial step involves the reduction of 1-benzyl-4-piperidone.

    Elimination and Addition: This is followed by elimination and addition reactions to form the core structure.

    Salt Formation: Finally, the compound is converted to its hydrochloride salt form.

The industrial production of this compound has been optimized to improve yield and purity. The process involves careful control of reaction conditions and the use of high-performance liquid chromatography to ensure a purity of 99.2% .

Chemical Reactions Analysis

Xaliproden hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: this compound can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Xaliproden hydrochloride is unique in its dual role as a neurotrophic and neuroprotective agent. Similar compounds include:

Properties

IUPAC Name

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBEIJGAINUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046724
Record name Xaliproden hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90494-79-4
Record name Xaliproden hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90494-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR 57746A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xaliproden hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride
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Record name XALIPRODEN HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

6.25 ml of concentrated hydrochloric acid are added, with stirring, to a solution of 17.2 g of 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine base, obtained according to Example 1, in 200 ml of absolute ethanol. The resulting mixture is refluxed for 90 minutes, after which the solution is first filtered hot and then evaporated to remove about 100 ml of solvent. 20 ml of distilled water are added to the mixture, the temperature of the solution is brought to 75° C. and said solution is then cooled to 5° C. at a rate of 10° C. per hour. The mixture is kept at 5° C. for about one hour and the product is then collected by filtration and washed with a mixture of 32 ml of absolute ethanol and 3 ml of water. The product is dried under vacuum at 50° C. to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
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Synthesis routes and methods II

Procedure details

In two different preparations, 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine is reacted, in the presence of triethylamine, with 2-(2-bromoethyl)naphthalene (PREPARATION A) and respectively with 2-(2-chloroethyl)naphthalene (PREPARATION B) in ethanol under reflux for 20 hours. The reaction mixtures of the two preparations were concentrated, the residue was taken up with ethyl ether and the ether solution, which was filtered and washed with water, was dried and evaporated. The residue was taken up with a solution of gaseous hydrochloric acid in isopropanol to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, which was crystallized from ethanol.
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Synthesis routes and methods III

Procedure details

A mixture of 6.25 g of 2-(2-bromoethyl)naphthalene, 7 g of 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 3.75 g of potassium carbonate and 100 ml of acetone is refluxed for 4 hours and the reaction mixture is then allowed to cool to room temperature. The salts formed are filtered off and discarded. The solvent is evaporated off and the residue is taken up with a solution of hydrochloric acid in ethanol to give 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, which is recrystallized from ethanol. Yield: 70% of theory, relative to the starting 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. The product obtained is in the form of a fine white crystalline powder having an HPLC purity of 99.9%.
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7 g
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3.75 g
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Synthesis routes and methods IV

Procedure details

It has also been found that the reaction of 2-(2-chloroethyl)naphthalene with 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine under the conditions described in EP 0 101 381, i.e. in ethanol under reflux for 20-24 hours, gives 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride with very low yields.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Xaliproden hydrochloride and what are its downstream effects?

A1: this compound is a synthetic, non-peptidic agonist of the serotonin 5-HT1A receptor. [] While its exact mechanism of action remains partially unclear, research suggests that it may mimic the effects of neurotrophins or stimulate their production. [] This stimulation leads to several downstream effects, including enhanced neuronal cell differentiation and proliferation, as well as inhibition of neuronal cell death. [] One pathway implicated in this compound's neuroprotective effects is the activation of MAP kinase pathways through 5-HT1A receptor stimulation. []

Q2: What is known about the clinical development of this compound for Amyotrophic Lateral Sclerosis (ALS)?

A2: this compound (SR 57746A, xaliprodene; Xaprila) was initially developed by Sanofi. [] Following the merger of Sanofi and Synthélabo, the drug entered Phase III clinical trials for Amyotrophic Lateral Sclerosis (ALS) in Europe, the US, and Canada. [] In Japan, this compound is currently in Phase II clinical trials for ALS and has also received orphan drug designation for this indication. []

Q3: Has there been any research on improving the synthesis of this compound?

A3: Yes, researchers have investigated optimizing the synthesis of this compound. [] One study focused on improving the synthetic route, starting from 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethyl benzene. [] The multi-step synthesis involved Grignard reaction, reduction, elimination, addition, and salification. [] This improved method achieved a total yield of 28.5% for this compound with a purity exceeding 99.2% as determined by HPLC analysis. [] The researchers concluded that this optimized process is suitable for further pilot-scale manufacturing. []

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